N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Structural Analysis
- A compound similar to the one , namely 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure analyzed through X-ray diffraction, revealing its stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions (Prabhuswamy et al., 2016).
- Another related compound's synthesis involved a multi-step reaction, including the use of 3,4-dimethoxybenzylidene, which was structurally characterized through NMR, IR, Mass spectral data, and elemental analysis, suggesting its potential for detailed structural studies (Spoorthy et al., 2021).
Biological and Pharmacological Potential
- A study on a structurally similar compound, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, involved synthesis and characterization for potential antimicrobial properties, indicating possible pharmacological applications (Talupur et al., 2021).
- Another compound with a similar structure showed potential in biological evaluations and molecular docking studies, suggesting its utility in biological and medicinal research (Karanth et al., 2019).
Material Science Applications
- The synthesis of N-substituted benzamides with thiophene derivatives was researched for their potential in material science, particularly for photostabilizing applications in poly(vinyl chloride), demonstrating the versatility of such compounds (Balakit et al., 2015).
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H18N2O4S/c1-22-14-6-5-12(10-15(14)23-2)7-8-19-18(21)13-11-16(24-20-13)17-4-3-9-25-17/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
InChI Key |
RALPGQIYDOTOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CS3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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